molecular formula C3H2BrN3O2 B14896693 5-bromo-1H-1,2,3-triazole-4-carboxylic acid

5-bromo-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B14896693
M. Wt: 191.97 g/mol
InChI Key: GQELEICZNFTBLS-UHFFFAOYSA-N
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Description

5-Bromo-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-1,2,3-triazole-4-carboxylic acid typically involves the bromination of 1H-1,2,3-triazole-4-carboxylic acid. One common method is to treat 1H-1,2,3-triazole-4-carboxylic acid with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1H-1,2,3-triazole-4-carboxylic acid derivatives, while coupling reactions can produce various biaryl or alkyne-substituted triazole derivatives .

Scientific Research Applications

5-Bromo-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biochemical pathways. The bromine atom and carboxylic acid group can play crucial roles in binding interactions and enhancing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
  • 5-Amino-1H-1,2,3-triazole-4-carboxylic acid
  • 1H-1,2,3-Triazole-4-carboxylic acid

Uniqueness

5-Bromo-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group on the triazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. The presence of the bromine atom can enhance the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2H-triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-2-1(3(8)9)5-7-6-2/h(H,8,9)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQELEICZNFTBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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